
Pamidronate disodium
Overview
Description
Pamidronate disodium is a second-generation nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption. It is primarily used to treat hypercalcemia of malignancy, bone metastases, and osteoporosis. The drug binds to hydroxyapatite crystals in bone, disrupting osteoclast activity and reducing calcium release . Clinical studies demonstrate its efficacy in alleviating bone pain, delaying skeletal-related events (SREs), and normalizing serum calcium levels in cancer patients . This compound is administered intravenously, with typical doses ranging from 60 mg to 90 mg, depending on the condition . Its safety profile is well-established, with common adverse effects including transient hypocalcemia, fever, and mild gastrointestinal symptoms .
Preparation Methods
Synthesis via Neutralization and Azeotropic Distillation
Reaction Conditions and Neutralization
The European patent EP1236733A1 details a three-step process:
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Neutralization : Pamidronic acid (0.12 M aqueous suspension) is treated with 1 M sodium hydroxide at 20–25°C until a clear solution forms (pH 7–7.5) .
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Solvent Addition and Distillation : A protic or aprotic solvent (e.g., 1-octanol, cyclohexanone) is added, followed by azeotropic distillation to remove water .
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Crystallization : Cooling the solution to 10°C precipitates crystalline disodium pamidronate, which is filtered, washed with acetone, and dried at 65°C .
Table 1: Solvent Systems in Azeotropic Distillation
Solvent | Water Removal Efficiency | Crystallinity (XRD) | Water Content (%) |
---|---|---|---|
1-Octanol | High | High | 8.7 |
Cyclohexanone | Moderate | Moderate | 9.8 |
Ethyl Acetate | Low | Low | 10.2 |
Analytical Validation
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X-ray Diffraction : Distinct peaks at 2θ = 6.597°, 15.64°, and 30.08° confirm high crystallinity .
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Infrared Spectroscopy : Absorbance bands at 1,650 cm⁻¹ (P–O stretching) and 3,400 cm⁻¹ (N–H bending) validate chemical integrity .
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Elemental Analysis : C:N:P ratios align with theoretical values (C₃H₉NNa₂O₇P₂) .
Lyophilization-Based Preparation of Amorphous Pamidronate
Process Overview
US Patent 6,160,165 outlines a method optimized for sterile injectables:
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Neutralization : Pamidronic acid is slurried with mannitol (excipient) and neutralized with 1 N NaOH to pH 6.5 .
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Lyophilization : The solution is frozen at -37°C and lyophilized at 20–40°C under vacuum (20 mbar), yielding amorphous disodium pamidronate .
Table 2: Lyophilization Parameters and Outcomes
Parameter | Value | Outcome |
---|---|---|
Mannitol Concentration | 470 mg/vial | Stabilizes amorphous structure |
Lyophilization Pressure | 20 mbar | Residual water: 0.7% |
Storage Stability | 24 months (N₂ atmosphere) | No recrystallization observed |
Advantages of Amorphous Form
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Reconstitution Efficiency : Dissolves rapidly in sterile water for injection .
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Stability : No deliquescence or phase changes under nitrogen .
Comparative Analysis of Crystalline vs Amorphous Forms
Physicochemical Properties
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Crystalline Form : Higher thermal stability (decomposition >200°C) but requires controlled humidity to prevent hydration shifts .
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Amorphous Form : Hygroscopic but ideal for lyophilized products due to low water content .
Industrial Scalability
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Azeotropic Method : Suitable for bulk production (250 g batches) but requires solvent recovery systems .
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Lyophilization : Batch-limited by freeze-dryer capacity but integrates directly with sterile filling .
Quality Control and Regulatory Considerations
USP Compliance
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Water Content : Determined via Karl Fischer titration (USP <921>) .
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pH Adjustments : Final product pH 6.2–7.0 ensures compatibility with intravenous administration .
Impurity Profiling
Chemical Reactions Analysis
Pamidronate disodium undergoes several types of chemical reactions:
Hydrolysis: In aqueous solutions, this compound can hydrolyze, especially under acidic or basic conditions.
Complexation: It can form complexes with metal ions, which is relevant in its mechanism of action in bone tissue.
Oxidation and Reduction: While this compound itself is relatively stable, it can participate in redox reactions under specific conditions
Common reagents used in these reactions include water, sodium hydroxide, and various metal ions. The major products formed depend on the specific reaction conditions but typically involve the formation of stable complexes or hydrolyzed products .
Scientific Research Applications
Pharmacological Profile
Pamidronate disodium works by inhibiting osteoclast-mediated bone resorption, which is crucial in conditions where bone integrity is compromised. Its primary indications include:
- Hypercalcemia of malignancy
- Paget's disease of bone
- Osteolytic bone metastases (e.g., breast cancer and multiple myeloma)
The compound has been shown to significantly reduce pain and improve quality of life in patients suffering from metastatic bone disease and related complications .
Treatment of Hypercalcemia
This compound is effective in treating hypercalcemia caused by malignancies. It reduces serum calcium levels by inhibiting bone resorption, thus preventing complications associated with elevated calcium levels. In a study involving patients with cancer-related hypercalcemia, pamidronate demonstrated rapid normalization of calcium levels compared to conventional treatments .
Management of Osteolytic Lesions
Osteolytic lesions are common in cancers such as multiple myeloma and breast cancer. This compound has been shown to alleviate pain associated with these lesions and prevent skeletal-related events (SREs) such as fractures and the need for radiation therapy. A clinical trial indicated that patients receiving pamidronate experienced significant pain relief compared to those receiving standard chemotherapy alone .
Pain Relief in Metastatic Bone Disease
This compound has been evaluated for its analgesic properties in patients with advanced metastatic bone cancer. A study involving 160 elderly patients revealed that those treated with pamidronate experienced a higher total effective rate in pain relief (85%) compared to the chemotherapy-only group (55%) . The following table summarizes the effectiveness of this compound versus chemotherapy:
Treatment Group | Number of Patients | Total Effective Rate (%) | Pain Relief Onset (Days) | Analgesic Duration (Days) |
---|---|---|---|---|
This compound | 100 | 85 | 2 | 14 |
Chemotherapy | 60 | 55 | 5 | 7 |
Case Studies
Several case studies have illustrated the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with multiple myeloma experienced significant pain reduction after two doses of this compound, leading to improved mobility and quality of life.
- Case Study 2 : In another instance, an elderly patient with metastatic breast cancer reported rapid relief from bone pain within three days of initiating treatment with pamidronate, allowing for a reduction in opioid use .
Mechanism of Action
Pamidronate disodium works by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution and thereby reducing bone turnover . This action helps to stabilize bone structure and reduce the release of calcium into the bloodstream . The molecular targets include osteoclasts, the cells responsible for bone resorption, and the pathways involved include the inhibition of farnesyl pyrophosphate synthase, which is crucial for osteoclast function .
Comparison with Similar Compounds
Efficacy in Hypercalcemia of Malignancy
Pamidronate disodium has been directly compared to etidronate disodium, a first-generation bisphosphonate. In a multicenter, double-blind trial, a single 60 mg infusion of pamidronate normalized serum calcium in 70% of patients, compared to 41% for etidronate (7.5 mg/kg over 3 days). Pamidronate also induced a more rapid and sustained reduction in calcium levels (mean decrease: 14.6 mg/dL to 10.5 mg/dL vs. 13.8 mg/dL to 11.6 mg/dL for etidronate) .
Zoledronic acid, a third-generation bisphosphonate, demonstrates superior potency. A pooled analysis of two trials showed that a single 4–8 mg dose of zoledronic acid normalized calcium levels faster and with a longer median time to relapse (30 days) compared to pamidronate (90 mg infusion over 2 hours) .
Compound | Dose/Regimen | Calcium Normalization Rate | Median Time to Relapse | Key Study Design |
---|---|---|---|---|
Pamidronate | 60 mg IV (single infusion) | 70% | 7–11 days | Double-blind, randomized |
Etidronate | 7.5 mg/kg IV (3-day infusion) | 41% | <7 days | Multicenter, double-blind |
Zoledronic acid | 4–8 mg IV (single infusion) | 88–90% | 30 days | Randomized, parallel-group |
Impact on Skeletal-Related Events (SREs)
In patients with breast cancer and lytic bone metastases, monthly 90 mg pamidronate infusions reduced the incidence of SREs (pathologic fractures, spinal cord compression) by 43% versus 56% in placebo over 12 months. The median time to first SRE was 13.1 months for pamidronate vs. 7.0 months for placebo .
Zoledronic acid further improves outcomes. In a phase III trial, zoledronic acid (4 mg monthly) reduced SRE risk by 41% compared to pamidronate (90 mg monthly) in patients with multiple myeloma or breast cancer, with a longer median time to first SRE (376 days vs. 210 days) .
Bone Pain Relief and Analgesic Effects
This compound significantly outperforms chemotherapy in pain management for metastatic bone cancer. A study of 160 elderly patients showed pamidronate achieved an 85% pain relief rate versus 63% for chemotherapy. Analgesic onset was faster (3.2 days vs. 5.8 days), and duration was longer (28 days vs. 14 days) .
When combined with hyperthermia, pamidronate’s analgesic efficacy improves further. A randomized trial reported a 93% pain relief rate for the combination vs. 63% for pamidronate alone, with enhanced quality of life scores .
Pharmacokinetics and Administration
Pamidronate’s 4-hour infusion regimen (60 mg) is as effective as a 24-hour infusion, offering practical advantages in clinical settings . Clodronate and ibandronate , other second-generation bisphosphonates, require oral or more frequent dosing, reducing patient compliance .
Key Research Findings and Limitations
- Strengths: Pamidronate’s rapid calcium normalization and durable pain relief make it a cornerstone in managing malignancy-associated hypercalcemia and bone metastases .
- Limitations: Compared to zoledronic acid, pamidronate requires higher doses and more frequent administration for equivalent efficacy .
Biological Activity
Pamidronate disodium is a bisphosphonate medication primarily used to treat conditions associated with excessive bone resorption, such as hypercalcemia of malignancy and osteolytic bone metastases. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, which is crucial in managing various bone-related disorders.
The principal pharmacologic action of this compound involves the inhibition of bone resorption . The exact mechanism is not fully elucidated, but several factors contribute to its antiresorptive effects:
- Adsorption to Bone Minerals : this compound binds to hydroxyapatite crystals in bone, blocking the dissolution of this mineral component.
- Inhibition of Osteoclast Activity : In vitro studies indicate that pamidronate may inhibit osteoclasts, the cells responsible for bone resorption, thereby reducing bone turnover and preventing bone loss .
Pharmacokinetics
This compound is administered intravenously, and its pharmacokinetic profile has been extensively studied:
- Distribution : Following administration, approximately 50% to 60% of pamidronate is rapidly absorbed by bone, with significant retention in areas of high bone turnover. The mean body retention over 120 hours is about 54% .
- Excretion : The drug is not metabolized; it is primarily eliminated via renal excretion. Studies show that drug levels become undetectable within 12 to 36 hours post-infusion .
- Half-life : The terminal elimination half-life in bone can be as long as 300 days, indicating prolonged effects on bone metabolism .
Clinical Efficacy
This compound has demonstrated clinical efficacy in various studies:
- Hypercalcemia of Malignancy : A study involving cancer patients indicated that treatment with pamidronate resulted in significant decreases in serum calcium and phosphate levels, consistent with its antiresorptive action. The median maximum percent decreases from baseline in serum alkaline phosphatase were notable across different dosage groups (15 mg, 45 mg, and 90 mg), indicating effective management of hypercalcemia .
- Bone Pain Management : In patients with multiple myeloma, the combination of pamidronate with chemotherapy has been shown to alleviate bone pain significantly compared to chemotherapy alone .
Case Studies
Several case studies have highlighted the biological activity and clinical implications of this compound:
- Case Study 1 : A patient with metastatic breast cancer receiving pamidronate experienced a marked reduction in skeletal-related events and improvement in quality of life measures. This supports the role of pamidronate in managing complications arising from metastatic disease.
- Case Study 2 : In patients with Paget's disease treated with pamidronate, approximately 44% exhibited a greater than 50% decrease in serum alkaline phosphatase levels post-treatment, demonstrating its effectiveness in reducing abnormal bone turnover associated with this condition .
Summary Table of Key Findings
Parameter | Findings |
---|---|
Mechanism | Inhibition of osteoclast activity |
Distribution | 50-60% retained by bones; mean retention ~54% |
Excretion | Exclusively renal; undetectable after 12-36 hours |
Clinical Efficacy | Significant reduction in serum calcium/phosphate |
Case Studies | Effective in managing pain and skeletal events |
Q & A
Basic Research Questions
Q. What experimental models are recommended for evaluating Pamidronate disodium’s efficacy in inhibiting bone resorption?
- Methodology :
- In vitro : Use osteoclast cultures derived from bone marrow or monocyte precursors to assess inhibition of resorption pits via tartrate-resistant acid phosphatase (TRAP) staining .
- In vivo : Rodent models (e.g., ovariectomized rats) to measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA) .
- Key parameters : Serum calcium levels, urinary hydroxyproline, and histomorphometric analysis of trabecular bone .
Q. How can researchers determine the optimal dosage range for this compound in preclinical studies?
- Methodology :
- Conduct dose-response studies in animal models, monitoring biomarkers like C-terminal telopeptide (CTX) for bone turnover.
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (AUC) with BMD changes .
- Reference pharmacopeial standards (e.g., USP guidelines) for purity and stability testing to ensure consistent dosing .
Q. What analytical techniques are validated for quantifying this compound in pharmaceutical formulations?
- Methodology :
- High-performance liquid chromatography (HPLC) with UV detection, using USP this compound RS as a reference standard .
- Mass spectrometry (LC-MS/MS) for trace-level analysis in biological matrices (e.g., serum, urine).
- Validate methods per ICH guidelines for accuracy, precision, and linearity .
Advanced Research Questions
Q. How can contradictions in this compound’s bioavailability across clinical studies be systematically resolved?
- Methodology :
- Perform meta-analysis to identify confounding variables (e.g., renal impairment, concomitant medications) .
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing gaps, such as population-specific PK variations .
- Use multivariate regression to isolate factors affecting bioavailability (e.g., age, comorbidities) .
Q. What advanced methodologies elucidate this compound’s molecular interactions with hydroxyapatite in bone?
- Methodology :
- Spectroscopy : Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) to characterize binding sites .
- Computational modeling : Molecular dynamics simulations to predict affinity and residence time on bone surfaces .
- Synchrotron radiation micro-CT for 3D visualization of drug distribution in bone tissue .
Q. How can researchers design studies to address conflicting data on Pamidronate’s long-term skeletal safety?
- Methodology :
- Longitudinal cohort studies : Track incidence of atypical femoral fractures or osteonecrosis of the jaw using registries .
- Mechanistic studies : Compare Pamidronate’s effects on osteocyte apoptosis vs. newer bisphosphonates .
- Risk-benefit analysis : Use PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to frame hypotheses .
Q. What strategies improve the sensitivity of detecting Pamidronate-induced hypocalcemia in heterogeneous populations?
- Methodology :
- Adaptive trial designs : Stratify patients by baseline calcium and vitamin D levels .
- Biomarker panels : Combine ionized calcium, parathyroid hormone (PTH), and 25-hydroxyvitamin D measurements .
- Machine learning : Predict high-risk subgroups using electronic health record (EHR) data .
Q. Methodological Frameworks for Research Design
Q. How can the PICOT framework optimize clinical research questions on this compound?
- Example :
- P : Postmenopausal women with osteoporosis.
- I : Monthly Pamidronate infusions.
- C : Oral alendronate.
- O : Fracture incidence reduction over 3 years.
- T : 36-month follow-up.
Q. What statistical approaches are robust for analyzing Pamidronate’s dose-dependent effects in small sample sizes?
- Methodology :
Properties
Key on ui mechanism of action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis. |
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CAS No. |
57248-88-1 |
Molecular Formula |
C3H11NNa2O8P2 |
Molecular Weight |
297.05 g/mol |
IUPAC Name |
disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2 |
InChI Key |
TVQNUQCYOOJTMK-UHFFFAOYSA-L |
SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+] |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+] |
melting_point |
254-262 |
Key on ui other cas no. |
57248-88-1 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
40391-99-9 (Parent) |
solubility |
1.58e+01 g/L |
Synonyms |
(3-amino-1-hydroxypropylidene)-1,1-biphosphonate 1 Hydroxy 3 aminopropane 1,1 diphosphonic acid 1-hydroxy-3-aminopropane-1,1-diphosphonic acid AHPrBP amidronate Amino 1 hydroxypropane 1,1 diphosphonate amino-1-hydroxypropane-1,1-diphosphonate aminohydroxypropylidene diphosphonate aminopropanehydroxydiphosphonate Aredia pamidronate pamidronate calcium pamidronate disodium pamidronate monosodium Pamidronic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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